L-Lysine acetate

説明

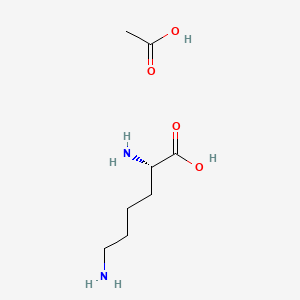

Structure

3D Structure of Parent

特性

IUPAC Name |

acetic acid;(2S)-2,6-diaminohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNJROHIFSLGRA-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CCN)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(CCN)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-87-1 (Parent) |

Source

|

| Record name | Lysine acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80886223 |

Source

|

| Record name | L-Lysine, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57282-49-2, 52315-76-1 |

Source

|

| Record name | L-Lysine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57282-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52315-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-lysine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTL6G7LIWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of L-Lysine acetate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine acetate (B1210297), the salt formed from the essential amino acid L-Lysine and acetic acid, is a compound of significant interest in the pharmaceutical and biotechnology sectors. Its enhanced solubility and stability compared to free L-Lysine make it a preferred formulation component. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and synthesis of L-Lysine acetate, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is an organic salt resulting from the acid-base reaction between the basic amino groups of L-Lysine and the acidic carboxyl group of acetic acid. L-Lysine, a diprotic basic amino acid, possesses two amino groups (α and ε) and one carboxyl group. In the presence of acetic acid, the more basic ε-amino group is protonated, forming an ammonium (B1175870) ion, which then forms an ionic bond with the acetate anion.

The chemical structure can be represented as follows:

Molecular Formula: C₈H₁₈N₂O₄[1]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 57282-49-2[1] |

| Molecular Weight | 206.24 g/mol [1] |

| SMILES | CC(=O)O.NCCCC--INVALID-LINK--C(=O)O[1] |

| InChI | InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various formulations. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Appearance | White crystalline powder | |

| Solubility | Freely soluble in water | Evonik |

| pKa of L-Lysine (α-amino) | 8.95 | |

| pKa of L-Lysine (ε-amino) | 10.53 | |

| pKa of L-Lysine (carboxyl) | 2.18 | |

| pKa of Acetic Acid | 4.76 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct reaction of L-Lysine with acetic acid in a suitable solvent, followed by crystallization.

Reaction Pathway

The formation of this compound is a straightforward acid-base neutralization reaction. The acetic acid protonates one of the amino groups of L-Lysine, leading to the formation of the acetate salt.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, based on methodologies described in the literature.

Materials:

-

L-Lysine

-

Glacial Acetic Acid

-

Distilled Water

-

Ethanol (for crystallization, optional)

-

Activated Carbon (for decolorization)

Procedure:

-

Dissolution: Dissolve a known quantity of L-Lysine in distilled water. The concentration can be adjusted based on the desired scale of the reaction.

-

Reaction: Slowly add a stoichiometric equivalent of glacial acetic acid to the L-Lysine solution while stirring. The reaction is exothermic, and the temperature may need to be controlled.

-

Decolorization: Add a small amount of activated carbon to the solution and stir for a period to remove any colored impurities.

-

Filtration: Filter the solution to remove the activated carbon and any other solid impurities.

-

Crystallization: Concentrate the filtrate by evaporating the solvent under reduced pressure. The this compound will crystallize out of the solution. The crystallization process can be aided by cooling the solution or by the addition of a less polar solvent like ethanol.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Experimental Workflow

The logical flow of the synthesis process can be visualized as follows:

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The information presented, including the structured data tables and process diagrams, is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. The well-defined characteristics and synthesis protocol of this compound underscore its utility and importance in various scientific applications.

References

L-Lysine Acetate: An In-depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine (B1673455) acetate (B1210297), a salt of the essential amino acid L-lysine, is utilized in various biomedical and research applications. Its enhanced solubility and bioavailability make it a preferred form for in vitro studies. In aqueous solutions, L-lysine acetate readily dissociates into L-lysine and acetate ions, each exhibiting distinct biological activities. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its core molecular interactions. We will delve into its role in protein synthesis and cell signaling, its antiviral properties through arginine antagonism, and its influence on nitric oxide production. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visual diagrams of critical pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core In Vitro Mechanisms of Action

The in vitro effects of this compound are primarily driven by the biological roles of the L-lysine cation and the acetate anion.

Modulation of Protein Synthesis and Cell Growth via the mTORC1 Signaling Pathway

L-lysine is an essential building block for protein synthesis. Beyond its role as a substrate, L-lysine acts as a signaling molecule, notably activating the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Activation of the mTORC1 pathway by L-lysine leads to the phosphorylation of several downstream targets, including p70S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of S6K1 and 4E-BP1 ultimately enhances the translation of mRNAs, thereby promoting protein synthesis and cell growth.

Studies in bovine mammary epithelial cells (BMECs) have demonstrated a dose-dependent effect of L-lysine on the phosphorylation of key mTORC1 pathway proteins.

| L-Lysine Concentration (mmol/L) | Phosphorylated mTOR (% of control) | Phosphorylated STAT5 (% of control) | Reference |

| 0 | 100 | 100 | [1] |

| 1.0 | 151 | 121 | [1] |

This protocol outlines a general workflow for assessing the effect of L-lysine on the mTORC1 pathway.

Methodology:

-

Cell Culture: Bovine mammary epithelial cells (BMECs) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Serum Starvation: To reduce basal mTORC1 activity, cells are typically serum-starved for a period (e.g., 12-24 hours) before treatment.

-

L-Lysine Treatment: Cells are then incubated with varying concentrations of L-lysine (e.g., 0, 0.5, 1.0, 1.5, 2.0 mM) for a specified duration (e.g., 24 hours).

-

Cell Lysis and Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated and total mTOR, S6K1, and 4E-BP1, followed by incubation with HRP-conjugated secondary antibodies.

-

Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the activation state of the mTORC1 pathway.

Antiviral Activity through L-Arginine Antagonism

A primary mechanism of L-lysine's in vitro antiviral activity, particularly against herpes simplex virus (HSV), is its antagonistic relationship with L-arginine. Many viruses, including HSV, are rich in arginine and require it for the synthesis of viral proteins and subsequent replication.[2][3]

L-lysine and L-arginine are both cationic amino acids and share the same cellular transporters, such as the cationic amino acid transporter 1 (CAT-1).[4] L-lysine can competitively inhibit the uptake of L-arginine into cells, thereby reducing the intracellular pool of arginine available for viral replication. A high extracellular ratio of L-lysine to L-arginine has been shown to suppress viral replication in vitro.

The inhibitory effect of L-lysine on viral replication is dependent on the concentration of L-arginine in the culture medium. Studies with Feline Herpesvirus-1 (FHV-1) have demonstrated this relationship.

| L-Arginine Concentration (µg/mL) | L-Lysine Concentration (µg/mL) | Viral Replication Reduction (%) | Reference |

| 2.5 | 200 | 34.2 | |

| 2.5 | 300 | 53.9 | |

| 5.0 | 200 | No significant effect | |

| 5.0 | 300 | No significant effect |

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

Methodology:

-

Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells for HSV) is seeded in multi-well plates and grown to confluency.

-

Virus Infection: The cell monolayers are infected with a known amount of virus (expressed as plaque-forming units, PFU) for a defined period (e.g., 1 hour) to allow for viral adsorption.

-

Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of L-lysine and a fixed concentration of L-arginine. A control with no L-lysine is also included.

-

Incubation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death), typically 2-3 days for HSV.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each L-lysine concentration relative to the control. The IC50 value (the concentration of L-lysine that inhibits plaque formation by 50%) can be determined from the dose-response curve.

Inhibition of Nitric Oxide Synthase (NOS)

L-lysine can also modulate the production of nitric oxide (NO) by competitively inhibiting nitric oxide synthase (NOS). NOS enzymes utilize L-arginine as a substrate to produce NO and L-citrulline. By competing with L-arginine for binding to the active site of NOS, L-lysine can reduce NO synthesis. This is particularly relevant for the inducible isoform of NOS (iNOS), which is often upregulated during inflammatory conditions.

While L-lysine itself is a weak inhibitor of NOS, derivatives of L-lysine have been developed that show potent and selective inhibition of iNOS. For example, L-N6-(1-iminoethyl)lysine (L-NIL) is a potent iNOS inhibitor.

| Inhibitor | IC50 for iNOS (µM) | Reference |

| L-N6-(1-iminoethyl)lysine (L-NIL) | 0.4 ± 0.1 | |

| NG-monomethyl-L-arginine (L-NMMA) | ~4.0 | |

| Aminoguanidine | ~12.0 |

The activity of NOS and its inhibition by L-lysine can be measured by monitoring the conversion of L-arginine to L-citrulline or by the direct measurement of NO production.

Methodology (L-citrulline conversion assay):

-

Enzyme Source: Purified NOS enzyme or a cell lysate containing NOS is used.

-

Reaction Mixture: The reaction is initiated by adding the enzyme to a buffer containing L-[14C]arginine, NADPH, and necessary cofactors (e.g., tetrahydrobiopterin, calmodulin for constitutive NOS isoforms).

-

Inhibitor Addition: Varying concentrations of L-lysine are included in the reaction mixture to assess its inhibitory effect.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The reaction is stopped, typically by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG 50W-X8).

-

Separation and Quantification: The resin binds the unreacted L-[14C]arginine, while the L-[14C]citrulline product remains in the supernatant. The amount of L-[14C]citrulline is then quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated for each L-lysine concentration, and the IC50 value is determined.

The Role of the Acetate Anion

The acetate component of this compound can also contribute to the in vitro effects, primarily through its role in cellular metabolism. Acetate can be converted to acetyl-CoA by acetyl-CoA synthetase. Acetyl-CoA is a central metabolic intermediate that can enter the citric acid (Krebs) cycle for ATP production or be used in anabolic processes, such as fatty acid synthesis. Additionally, acetyl-CoA is the acetyl group donor for post-translational acetylation of proteins, including histones, which plays a crucial role in regulating gene expression.

Conclusion

The in vitro mechanism of action of this compound is multifaceted, stemming from the distinct and synergistic roles of its constituent L-lysine and acetate ions. L-lysine serves as a critical regulator of protein synthesis and cell growth through the mTORC1 pathway, a potent antagonist of L-arginine in viral replication, and a modulator of nitric oxide production. The acetate anion contributes to cellular energy metabolism and provides the substrate for protein acetylation. A comprehensive understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, is essential for researchers and professionals in drug development to effectively harness the therapeutic and research potential of this compound. Further in vitro studies are warranted to fully elucidate the intricate molecular interactions and to explore novel applications of this versatile compound.

References

- 1. L-arginine uptake by cationic amino acid transporter 2 is essential for colonic epithelial cell restitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relation of arginine-lysine antagonism to herpes simplex growth in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of physiologic concentrations of l-lysine on in vitro replication of feline herpesvirus 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Lysine Acetate (CAS Number: 57282-49-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Lysine acetate (B1210297), a salt form of the essential amino acid L-lysine. This document consolidates critical information on its chemical and physical properties, synthesis, and analysis, with a focus on methodologies and data relevant to research and development.

Chemical and Physical Properties

L-Lysine acetate is a white crystalline solid that is highly soluble in water. The acetate salt form enhances the stability and bioavailability of L-lysine, making it suitable for various applications, including pharmaceutical formulations and nutritional supplements.[1]

| Property | Value | References |

| CAS Number | 57282-49-2 | [2] |

| Molecular Formula | C₈H₁₈N₂O₄ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Solubility | Very soluble in water, soluble in formic acid, practically insoluble in ethanol. | |

| Melting Point | 260-262 °C | |

| Density | 1.32 g/cm³ | |

| Specific Rotation [α]²⁰D | +8.5° to +10.0° (c=10, H₂O) |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

| ¹H NMR (D₂O) | Expected Chemical Shift (ppm) | Assignment |

| L-Lysine moiety | ~3.75 | α-CH |

| ~3.02 | ε-CH₂ | |

| ~1.89 | β-CH₂ | |

| ~1.71 | δ-CH₂ | |

| ~1.46 | γ-CH₂ | |

| Acetate moiety | ~1.9 | CH₃ |

| ¹³C NMR (D₂O) | Expected Chemical Shift (ppm) | Assignment |

| L-Lysine moiety | ~175 | C=O (carboxyl) |

| ~55 | α-C | |

| ~40 | ε-C | |

| ~30 | β-C | |

| ~26 | δ-C | |

| ~22 | γ-C | |

| Acetate moiety | ~180 | C=O (carboxyl) |

| ~24 | CH₃ |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Synthesis and Purification

The synthesis of this compound typically involves the reaction of L-lysine with acetic acid. The following protocols are based on methodologies described in patent literature.

Experimental Protocol: Synthesis of this compound

-

Preparation of L-Lysine Solution: Prepare an aqueous solution of L-lysine. If starting from L-lysine hydrochloride, the chloride ions can be removed using an ion-exchange resin or electrodialysis to yield a high-purity L-lysine solution.

-

Reaction with Acetic Acid: In a reaction vessel, add glacial acetic acid to the L-lysine solution. The molar ratio of acetic acid to L-lysine is typically between 1:1 and 1.2:1.

-

pH Adjustment and Reaction: Adjust the pH of the reaction mixture to approximately 7.0. Heat the solution to 70-80°C and maintain the reaction for 2 hours to form the this compound solution.

Experimental Protocol: Purification of this compound

-

Filtration: Filter the resulting this compound solution through a nanofiltration membrane (e.g., with a molecular weight cut-off of 400-600 Da) to remove small impurities.

-

Decolorization: Add activated carbon (e.g., 0.2-0.4% of the dry mass of this compound) to the filtrate. Heat the mixture to decolorize the solution.

-

Ultrafiltration: After decolorization, filter the solution through an ultrafiltration membrane to remove the activated carbon and other larger impurities.

-

Concentration and Crystallization: Concentrate the purified this compound solution by vacuum evaporation. Cool the concentrated solution to induce crystallization.

-

Isolation and Drying: Isolate the this compound crystals by filtration or centrifugation and dry them under reduced pressure.

Analytical Methods

Standard analytical techniques are employed to assess the purity and identity of this compound.

Experimental Protocol: Thin-Layer Chromatography (TLC) for Purity Assessment

This protocol is adapted from the USP monograph for Lysine (B10760008) Acetate.

-

Adsorbent: 0.25-mm layer of chromatographic silica (B1680970) gel.

-

Test Solution: Prepare a 10 mg/mL solution of this compound in water.

-

Standard Solution: Prepare a 0.05 mg/mL solution of USP this compound Reference Standard in water.

-

System Suitability Solution: Prepare a solution containing 0.4 mg/mL each of USP this compound RS and USP Arginine Hydrochloride RS in water.

-

Developing Solvent System: A mixture of isopropyl alcohol and ammonium (B1175870) hydroxide (B78521) (70:30).

-

Spray Reagent: 0.2 g of ninhydrin (B49086) in 100 mL of a mixture of butyl alcohol and 2 N acetic acid (95:5).

-

Procedure: a. Apply 5 µL of the Test solution, Standard solution, and System suitability solution to the TLC plate. b. Develop the chromatogram until the solvent front has moved a sufficient distance. c. Dry the plate at 100-105°C until the ammonia (B1221849) has completely evaporated. d. Spray the plate with the Spray reagent and heat at 100-105°C for approximately 15 minutes. e. Examine the plate under white light. The chromatogram of the System suitability solution should show two clearly separated spots. Any secondary spot in the chromatogram of the Test solution should not be larger or more intense than the principal spot of the Standard solution.

Experimental Protocol: Titration Assay

This protocol is adapted from the USP monograph for Lysine Acetate.

-

Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in a mixture of 3 mL of formic acid and 50 mL of glacial acetic acid.

-

Titration: Titrate the sample solution with 0.1 N perchloric acid, determining the endpoint potentiometrically.

-

Blank Determination: Perform a blank titration and make any necessary corrections.

-

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 10.31 mg of C₈H₁₈N₂O₄.

Biological Significance and Signaling Pathways

L-lysine, the active component of this compound, is an essential amino acid with crucial roles in protein synthesis, collagen formation, and carnitine production. While this compound itself is not directly involved in signaling pathways, the metabolic fate of L-lysine is of significant biological interest.

L-Lysine Catabolism

The primary pathways for L-lysine degradation in mammals are the saccharopine pathway (predominantly in the liver) and the pipecolate pathway (more active in the brain).

References

- 1. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]

- 2. CN102070477B - Preparation method of medicine grade lysine acetate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

The Architecture of Life's Essential Amino Acid: A Technical Guide to L-Lysine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

L-lysine, an essential amino acid for animals, is a cornerstone of protein synthesis and various metabolic processes. Its industrial production, primarily through microbial fermentation, is a multi-billion dollar industry, fueling its use in animal feed, pharmaceuticals, and human nutrition. Understanding the intricate biosynthetic pathways of L-lysine is paramount for optimizing production strains, discovering novel antimicrobial targets, and advancing our knowledge of microbial physiology. This in-depth technical guide delineates the two primary routes for L-lysine biosynthesis—the Diaminopimelate (DAP) and the α-Aminoadipate (AAA) pathways—presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic networks.

The Diaminopimelate (DAP) Pathway: A Bacterial and Plant Blueprint

The DAP pathway is the predominant route for L-lysine biosynthesis in most bacteria and plants.[1] This pathway starts from aspartate and is characterized by the key intermediate, meso-diaminopimelate (m-DAP), which is not only a precursor to L-lysine but also a crucial component of the peptidoglycan cell wall in many bacteria.[2] The absence of this pathway in animals makes its constituent enzymes attractive targets for the development of novel antibiotics. The pathway can be broadly divided into the synthesis of tetrahydrodipicolinate and its subsequent conversion to m-DAP, which then undergoes decarboxylation to yield L-lysine.

Four main variants of the DAP pathway have been identified, differing in the steps converting tetrahydrodipicolinate to m-DAP: the acylase, aminotransferase, dehydrogenase, and succinylase pathways.[1][3] The succinylase and acetylase variants are the most common.

Core Reactions of the DAP Pathway

The central steps leading to the formation of L-lysine via the DAP pathway are outlined below. The enzymes are regulated at multiple levels, including feedback inhibition by L-lysine, particularly at the initial step catalyzed by aspartokinase.[3]

References

- 1. Metabolic flux engineering of L-lysine production in Corynebacterium glutamicum--over expression and modification of G6P dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic engineering for L-lysine production by Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Lysine Acetate in Medical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine acetate (B1210297), the acetate salt of the essential amino acid L-lysine, is a compound of significant interest in medical research. Its fundamental role in protein synthesis, coupled with the metabolic contributions of both the lysine (B10760008) and acetate moieties, positions it as a key molecule in a variety of physiological and pathological processes. This technical guide provides an in-depth exploration of the applications of L-lysine acetate in medical research, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in drug development, facilitating further investigation into the therapeutic potential of this versatile compound.

L-lysine is an essential amino acid, meaning the human body cannot synthesize it, and it must be obtained through diet or supplementation.[1] It serves as a crucial building block for proteins and is involved in a myriad of biological functions, including collagen formation, calcium absorption, and the production of enzymes, hormones, and antibodies.[1] The acetate component can be converted into acetyl-CoA, a central molecule in cellular metabolism and energy production.[2]

Core Applications in Medical Research

This compound is being investigated across several key areas of medical research, primarily for its roles in nutritional support, metabolic regulation, and antiviral activity.

Nutritional Support and Metabolic Regulation

This compound is a critical component of amino acid solutions used for nutritional support in clinical settings.[3] Its applications are particularly prominent in conditions associated with muscle wasting and compromised nutritional status.

-

Muscle Growth and Preservation: L-lysine plays a vital role in muscle protein synthesis. Research has shown that lysine supplementation can stimulate the proliferation of satellite cells, which are crucial for skeletal muscle growth and repair, through the activation of the mTORC1 signaling pathway.[4] In clinical trials, this compound is being investigated for its potential to prevent muscle loss in patients with conditions like nephrotic syndrome.

-

Kidney Health: Amino acid solutions containing this compound are utilized in the management of kidney-related conditions. They are used to assess kidney function and reserve in living kidney donors and recipients. Furthermore, studies in animal models suggest that dietary L-lysine supplementation can ameliorate vascular calcification, a common complication in chronic kidney disease.

-

Bone Health: L-lysine appears to play a role in calcium metabolism. Studies in humans have indicated that L-lysine can enhance the intestinal absorption of calcium and improve its renal conservation. This suggests a potential therapeutic application for L-lysine supplementation in the prevention and treatment of osteoporosis.

Antiviral Research

L-lysine has been extensively studied for its potential antiviral properties, particularly against the Herpes Simplex Virus (HSV).

-

Herpes Simplex Virus (HSV) Replication: The proposed mechanism of action involves the antagonistic relationship between lysine and arginine, an amino acid required for HSV replication. A higher ratio of lysine to arginine is believed to suppress viral replication and inhibit the cytopathogenicity of the virus. Clinical studies have explored the use of oral L-lysine supplementation to reduce the recurrence and severity of herpes labialis (cold sores).

Neurological Research

Emerging research is exploring the role of L-lysine in the central nervous system.

-

Pain-Induced Behavior: Studies in animal models suggest that L-lysine can influence selective brain activity in response to pain. It has been observed to enhance pain sensitivity and affective defense behaviors in rats, indicating a modulatory role in pain perception.

-

Traumatic Brain Injury: L-lysine aescinat, a different salt of lysine, has been investigated for its effect on intracranial pressure in patients with severe traumatic brain injury. Treatment was associated with a reduction in mean intracranial pressure and the number of intracranial hypertension episodes.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on L-lysine and this compound.

| Application | Organism/Model | Dosage/Concentration | Key Finding | Reference |

| Herpes Simplex Prophylaxis | Humans | 312 mg to 1,200 mg daily | Reduced recurrence and accelerated recovery from herpes simplex infection. | |

| Humans | > 3 g daily | Improved patient's subjective experience of the disease. | ||

| Humans | 500 - 1000 mg daily for prophylaxis | Recommended prophylactic dose. | ||

| Calcium Metabolism | Humans (healthy and osteoporotic women) | 400 mg L-lysine with 3 g oral Ca load | Blunted calciuric response in healthy subjects. | |

| Humans (osteoporotic patients) | 800 mg/day L-lysine | Significantly increased intestinal absorption of 47Ca. | ||

| Traumatic Brain Injury | Humans | 20 ml daily dose of L-lysine aescinat for 7 days | Reduction of mean intracranial pressure. | |

| Muscle Growth | Pigs | 10.8 g/kg Lys-adequate diet | Increased weight gain, gain:feed ratio, and loin eye area. | |

| General Supplementation | Humans | Up to 3 g daily | Generally well-tolerated. | |

| Humans | 10-15 g daily | May cause gastrointestinal disturbances. |

Signaling Pathways and Mechanisms

L-Lysine and the mTORC1 Signaling Pathway in Muscle Growth

L-lysine acts as a signaling molecule to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis. This activation is crucial for lysine-induced proliferation of satellite cells, which are the precursors to mature muscle cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

Protocol 1: Western Blotting for mTOR Pathway Protein Analysis

Objective: To determine the phosphorylation status and total protein levels of key components of the mTOR signaling pathway (e.g., mTOR, S6K1, 4E-BP1) in cells or tissues treated with L-lysine.

Methodology:

-

Protein Extraction:

-

Harvest cells or tissue samples and wash with ice-cold PBS.

-

Lyse the samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, etc.) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Protocol 2: Chiral Separation of Lysine Enantiomers by HPLC

Objective: To separate and quantify L-lysine from its D-enantiomer in biological samples.

Methodology:

-

Sample Preparation:

-

For biological fluids (e.g., plasma, urine), deproteinize the sample by adding a precipitating agent like sulfosalicylic acid, followed by centrifugation.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

HPLC System and Column:

-

Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.

-

Employ a chiral stationary phase (CSP) column specifically designed for amino acid enantiomer separation, such as a teicoplanin-based column (e.g., Chirobiotic T).

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of methanol (B129727) and an aqueous buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH adjusted). The exact ratio will require optimization.

-

Elution Mode: Isocratic or gradient elution.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV detection at a wavelength appropriate for the derivatized or underivatized amino acid (e.g., 210 nm for underivatized).

-

-

Derivatization (Optional but often enhances sensitivity and resolution):

-

Derivatize the amino acids with a fluorescent tag such as 9-fluorenylmethyl chloroformate (FMOC-Cl).

-

-

Data Analysis:

-

Identify the peaks corresponding to L-lysine and D-lysine based on their retention times, as determined by running pure standards.

-

Quantify the concentration of each enantiomer by comparing the peak area to a standard curve.

-

Protocol 3: Isotopic Labeling for Metabolic Tracing

Objective: To trace the metabolic fate of L-lysine in vivo using stable isotope-labeled lysine.

Methodology:

-

Isotope Administration:

-

Administer a stable isotope-labeled form of L-lysine (e.g., ¹⁵N-L-lysine or ¹³C₆-L-lysine) to the experimental animal model. This can be done through diet or intravenous infusion.

-

-

Sample Collection:

-

At various time points after isotope administration, collect biological samples such as blood, urine, and specific tissues of interest.

-

-

Metabolite Extraction:

-

Extract metabolites from the collected samples using appropriate protocols (e.g., methanol/chloroform/water extraction for tissues).

-

-

Mass Spectrometry Analysis:

-

Analyze the extracted metabolites using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

-

The mass spectrometer will detect the mass shift in metabolites that have incorporated the stable isotope from the labeled L-lysine.

-

-

Data Analysis:

-

Identify the labeled metabolites and quantify the degree of isotope enrichment.

-

This information allows for the mapping of the metabolic pathways through which L-lysine is processed and the determination of the flux through these pathways.

-

Conclusion

This compound is a multifaceted compound with significant implications for medical research. Its fundamental role in protein metabolism, combined with its influence on key signaling pathways and other physiological processes, makes it a promising candidate for therapeutic interventions in a range of conditions. The detailed experimental protocols and pathway diagrams provided in this guide are intended to equip researchers with the necessary tools to further explore the potential of this compound in advancing human health. As research continues, a deeper understanding of its mechanisms of action will undoubtedly unveil new and exciting applications in medicine.

References

L-Lysine Acetate: A Potential Therapeutic Avenue for Vascular Calcification

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vascular calcification, the pathological deposition of calcium phosphate (B84403) in blood vessels, is a significant contributor to cardiovascular morbidity and mortality, particularly in patients with chronic kidney disease and diabetes. Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. This technical guide explores the emerging role of L-Lysine acetate (B1210297) as a potential therapeutic agent to mitigate vascular calcification. Drawing upon key preclinical research, this document details the proposed mechanisms of action, provides comprehensive experimental protocols for in vivo and in vitro models, and presents quantitative data from seminal studies. L-Lysine supplementation has been shown to significantly ameliorate arterial calcification in animal models, not by directly altering systemic calcium or phosphate levels, but through a unique mechanism involving the modulation of other amino acids that inhibit vascular smooth muscle cell apoptosis and mineral precipitation. This guide serves as a foundational resource for researchers and professionals in drug development seeking to investigate and harness the therapeutic potential of L-Lysine acetate in the context of vascular calcification.

Introduction to Vascular Calcification

Vascular calcification is an active, cell-mediated process that shares many similarities with bone formation. It involves the transformation of vascular smooth muscle cells (VSMCs) into osteoblast-like cells, a process driven by various stimuli including elevated phosphate levels and inflammation. This phenotypic switch leads to the expression of osteogenic markers, such as Runt-related transcription factor 2 (Runx2), and the subsequent deposition of hydroxyapatite (B223615) crystals in the extracellular matrix of the vessel wall.[1][2] The consequences of vascular calcification are severe, leading to increased arterial stiffness, reduced compliance, and an elevated risk of cardiovascular events.

This compound: A Novel Therapeutic Candidate

L-Lysine is an essential amino acid vital for numerous physiological functions, including protein synthesis and calcium absorption.[3][4] this compound is a salt form of L-Lysine, providing the biologically active L-Lysine molecule.[5] While the hydrochloride salt (L-Lysine HCl) is also commonly used in research and supplements for its stability and solubility, the therapeutic effects are attributed to the L-Lysine ion itself. Preclinical studies have demonstrated the remarkable potential of dietary L-Lysine supplementation in preventing arterial calcification.

Mechanism of Action: An Indirect but Powerful Effect

The protective effect of L-Lysine against vascular calcification appears to be indirect, yet highly effective. Research indicates that dietary L-Lysine supplementation does not significantly alter serum levels of creatinine, urea (B33335) nitrogen, or phosphate in a uremic rat model of vascular calcification. Interestingly, serum calcium levels in L-Lysine-treated animals were observed to be slightly but significantly higher. The primary mechanism of action is believed to be the elevation of other key amino acids in the plasma.

Dietary L-Lysine supplementation has been shown to increase the plasma concentrations of:

-

Alanine (B10760859) and Proline: These amino acids have been demonstrated in vitro to inhibit the apoptosis of cultured vascular smooth muscle cells. VSMC apoptosis is a known promoter of vascular calcification.

-

Arginine and Homoarginine: These amino acids have been shown to attenuate the precipitation of minerals in supersaturated calcium/phosphate solutions.

Therefore, L-Lysine appears to remodel the metabolic profile in a manner that creates an environment less conducive to both the cellular and chemical processes of vascular calcification.

Below is a diagram illustrating the proposed signaling pathway for the protective effect of L-Lysine.

Experimental Evidence and Quantitative Data

The primary evidence for the efficacy of L-Lysine in preventing vascular calcification comes from a study by Shimomura et al. (2014) using an adenine-induced uremic rat model.

In Vivo Model: Adenine-Induced Uremic Rats

This model faithfully recapitulates medial arterial calcification. The key findings from this study are summarized in the tables below.

Table 1: Effect of Dietary L-Lysine on Aortic Mineral Content in Adenine-Induced Uremic Rats

| Group | Calcium (µ g/aorta ) | Magnesium (µ g/aorta ) | Phosphate (µ g/aorta ) |

| Low-Protein (LP) Diet | 1.8 ± 0.4 | 0.3 ± 0.1 | 1.1 ± 0.2 |

| LP + Adenine (Ade) | 189.3 ± 101.2 | 20.2 ± 10.4 | 101.4 ± 53.8 |

| LP + Ade + Glycine (Gly) | 225.4 ± 61.3 | 24.1 ± 6.2 | 119.5 ± 32.4 |

| LP + Ade + L-Lysine (Lys) | 10.1 ± 14.5 | 1.2 ± 1.5 | 5.7 ± 7.9* |

| Data are presented as mean ± SD. *P<0.001 vs. Ade group. Data extracted from Shimomura et al. |

Table 2: Effect of Dietary L-Lysine on Plasma Amino Acid Concentrations in Adenine-Induced Uremic Rats (nmol/mL)

| Amino Acid | LP Diet | LP + Ade | LP + Ade + Glycine | LP + Ade + L-Lysine |

| Alanine | 364.5 ± 40.0 | 280.9 ± 31.8 | 291.5 ± 36.4 | 407.9 ± 57.0 |

| Proline | 185.6 ± 28.5 | 139.3 ± 17.5 | 148.9 ± 15.6 | 211.9 ± 25.1 |

| Arginine | 165.9 ± 20.3 | 118.8 ± 17.1 | 125.3 ± 15.1 | 180.1 ± 21.0 |

| Homoarginine | 1.7 ± 0.3 | 0.9 ± 0.2 | 1.0 ± 0.2 | 1.6 ± 0.2 |

| Lysine | 231.5 ± 28.8 | 155.6 ± 22.1 | 161.4 ± 19.3 | 168.3 ± 20.0 |

| Data are presented as mean ± SD. *P<0.05 vs. Ade group. Data extracted from Shimomura et al. |

In Vitro Model: Vascular Smooth Muscle Cell Calcification

A common in vitro model to study vascular calcification involves treating cultured VSMCs with beta-glycerophosphate (β-GP) to provide a source of phosphate, which induces their transformation into osteoblast-like cells and subsequent mineralization. While the Shimomura et al. study utilized in vitro methods to demonstrate the anti-apoptotic effects of alanine and proline, and the anti-precipitant effects of arginine and homoarginine, further research is warranted to investigate the direct effects of this compound on β-GP-induced VSMC calcification.

Detailed Experimental Protocols

In Vivo: Adenine-Induced Uremic Rat Model of Vascular Calcification

This protocol is based on the methodology described by Shimomura et al.

In Vitro: β-Glycerophosphate-Induced VSMC Calcification

This is a generalized protocol based on common methodologies.

Future Directions and Conclusion

The preclinical data strongly suggest that this compound holds promise as a therapeutic agent for the prevention of vascular calcification. Its unique mechanism of action, which involves modulating the plasma amino acid profile to inhibit key pathological processes, presents a novel approach to tackling this challenging condition.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which alanine, proline, arginine, and homoarginine exert their protective effects.

-

Investigating the direct effects of this compound on VSMC signaling pathways, including the Runx2 pathway, in in vitro calcification models.

-

Conducting dose-response studies to determine the optimal therapeutic dosage of this compound.

-

Ultimately, translating these promising preclinical findings into clinical trials to evaluate the safety and efficacy of this compound in patients at high risk of vascular calcification.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. What is the difference between L-Lysine and L-Lysine HCl? - Hongda Phytochemistry [hongdaherbs.com]

- 3. Deacetylated Sp1 improves β-glycerophosphate-induced calcification in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Properties of L-Lysine Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of L-Lysine acetate (B1210297) (CAS No: 57282-49-2), an essential amino acid salt widely used in pharmaceutical, nutritional, and biotechnological applications. Its enhanced solubility and stability over the free base form make it a preferred choice for therapeutic and industrial formulations.[1] This guide synthesizes key quantitative data, details common experimental methodologies, and presents logical and experimental workflows to support research and development.

General and Chemical Properties

L-Lysine acetate is the salt formed between the essential amino acid L-Lysine and acetic acid. L-Lysine is a proteinogenic α-amino acid characterized by a basic side chain, making it hydrophilic.[2] The acetate salt form improves water solubility and stability, which is particularly advantageous for parenteral and other pharmaceutical formulations.[1]

Table 1: General and Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 57282-49-2 | [1][3] |

| Molecular Formula | C₆H₁₄N₂O₂ · C₂H₄O₂ (or C₈H₁₈N₂O₄) | |

| Molecular Weight | 206.24 g/mol | |

| IUPAC Name | acetic acid;(2S)-2,6-diaminohexanoic acid | |

| Synonyms | L-Lysine monoacetate, H-Lys-OH AcOH, Lysine Acetate Salt | |

| Appearance | White crystalline powder |

Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and formulation. It is a moderately hygroscopic compound that is stable under cool, dry conditions. Prolonged exposure to high humidity or temperature should be avoided to prevent degradation.

Table 2: Key Physical Properties

| Property | Value / Description | Source(s) |

| Melting Point | Decomposes at ~224°C; Range of 260-262°C also reported. | |

| Solubility | - Very soluble / Freely soluble in water (>100 g / 100 g H₂O at 20°C) | |

| - Soluble in formic acid | ||

| - Very slightly soluble / practically insoluble in ethanol | ||

| Specific Rotation | [α]²⁰/D: +8.5° to +10.0° (c=10, H₂O) | |

| Hygroscopicity | Moderately hygroscopic | |

| Stability | Stable under dry, cool conditions. Incompatible with strong oxidizing agents. |

Acid-Base Properties

In solution, this compound dissociates into L-Lysine and acetate ions. The L-Lysine molecule is amphoteric, possessing three ionizable groups: the α-carboxyl group, the α-amino group, and the ε-amino group on the side chain. The pKa values determine the charge state of the molecule at a given pH, which is fundamental to its biological activity and formulation behavior.

Table 3: pKa Values of L-Lysine at 25°C

| Ionizable Group | pKa Value | Source(s) |

| α-carboxyl (pKa₁) | ~2.18 | |

| α-amino (pKa₂) | ~8.95 | |

| ε-amino (pKa₃) | ~10.53 |

The diagram below illustrates the relationship between the pH of the solution and the predominant ionic species of L-Lysine.

Caption: Predominant ionic forms of L-Lysine at different pH ranges.

Experimental Protocols

This section details standardized methodologies for determining key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa values of ionizable substances. The process involves the gradual addition of a titrant (an acid or base) to the sample solution while monitoring the pH.

Methodology:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in deionized water.

-

Prepare standardized titrant solutions, such as 0.1 M HCl and 0.1 M NaOH.

-

To maintain constant ionic strength throughout the titration, a background electrolyte like 0.15 M KCl can be added to the sample solution.

-

-

Titration Procedure:

-

Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

To determine all pKa values, first, titrate the solution with 0.1 M HCl to a low pH (e.g., ~1.8) to ensure all groups are fully protonated.

-

Begin the titration by adding small, precise increments of 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until a high pH (e.g., ~12.5) is reached to ensure all groups have been deprotonated.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The curve will show three inflection points corresponding to the three pKa values of lysine.

-

The pH at the midpoint of each buffer region (half-equivalence point) is equal to the pKa of that ionizable group. This can be determined by finding the pH at half the volume of titrant required to reach each equivalence point.

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability. It measures the concentration of a saturated solution after a solute has been equilibrated with a solvent.

Methodology:

-

Preparation:

-

Add an excess amount of solid this compound to a series of flasks or vials containing a precise volume of the desired solvent (e.g., purified water, ethanol). The excess solid is crucial to ensure saturation is reached.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker or agitator (e.g., 20°C or 25°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium between the solid and dissolved compound is achieved.

-

-

Sample Separation and Analysis:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This is typically achieved by centrifugation or filtration (using a filter that does not adsorb the solute).

-

Quantify the concentration of this compound in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

-

Data Reporting:

-

The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

-

Caption: Workflow for the shake-flask solubility determination method.

References

L-Lysine Acetate as a Precursor for Biomolecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential α-amino acid, serves as a fundamental building block for protein synthesis and a variety of other critical physiological functions. Its salt form, L-Lysine acetate (B1210297), offers enhanced solubility and bioavailability, making it a valuable precursor for the synthesis of numerous biomolecules in research, biotechnology, and pharmaceutical applications. Upon administration or dissolution in aqueous environments, L-Lysine acetate readily dissociates into L-lysine and acetate ions, both of which are integrated into key metabolic pathways.[1]

This technical guide provides an in-depth overview of this compound's role as a precursor, focusing on its application in the synthesis of vital biomolecules. It includes quantitative data on conversion efficiencies, detailed experimental protocols for key applications, and visual representations of the underlying biochemical pathways and workflows.

This compound in Key Metabolic Pathways

Once dissociated, the L-lysine component from this compound enters several metabolic routes. Primarily, it is incorporated into nascent polypeptide chains during protein synthesis. Beyond this fundamental role, L-lysine is a precursor for the biosynthesis of carnitine, a molecule essential for fatty acid metabolism and energy production.[2][3][4] It also participates in the crosslinking of collagen, contributing to the structural integrity of connective tissues.[2]

The acetate ion, the other component of this compound, is readily converted to acetyl-CoA, a central molecule in cellular metabolism that enters the tricarboxylic acid (TCA) cycle for energy production.

Lysine (B10760008) Catabolism

Excess L-lysine is catabolized through two primary pathways: the saccharopine pathway, which is predominant in mammals, and the pipecolate pathway, more common in microorganisms and plants.

-

Saccharopine Pathway: In this pathway, L-lysine is ultimately converted to α-ketoglutarate, an intermediate of the TCA cycle. This process involves several enzymatic steps, starting with the condensation of L-lysine with α-ketoglutarate to form saccharopine.

-

Pipecolate Pathway: This pathway involves the conversion of L-lysine to L-pipecolic acid, which is then further metabolized.

The following diagram illustrates the initial steps of the Saccharopine Pathway for L-lysine catabolism.

Carnitine Biosynthesis

L-lysine is an essential precursor for the de novo synthesis of L-carnitine, a crucial molecule for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The biosynthesis of carnitine is a multi-step enzymatic process that begins with the methylation of a lysine residue within a protein.

The following diagram outlines the key steps in the biosynthesis of L-carnitine from a trimethyllysine precursor.

Quantitative Data on L-Lysine as a Precursor

The efficiency of L-lysine as a precursor for various biomolecules is a critical factor in both research and industrial applications. The following tables summarize key quantitative data from various studies.

| Biomolecule | Precursor | Organism/System | Molar Yield (%) | Concentration (g/L) | Reference |

| Cadaverine | L-Lysine | Escherichia coli | 97% | 136 | |

| Cadaverine | L-Lysine | Immobilized Lysine Decarboxylase | 97% | 135.6 | |

| L-Pipecolic Acid | L-Lysine | Streptomyces pristinaespiralis | >90% | - | |

| D-Lysine | L-Lysine | Escherichia coli (two-enzyme cascade) | 48.8% | - | |

| 1,5-Diaminopentane | L-Lysine | Whole-cell decarboxylation | 98.3% (analytical grade lysine) | - |

| Polymer | Precursor | Catalyst | Degree of Polymerization (DP) | Monomer Conversion (%) | Reference |

| Poly-L-lysine | L-Lysine ethyl ester | Papain | Max DP of 18 | 31% |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing L-Lysine as a precursor.

Protocol for the Chemoenzymatic Synthesis of Poly-L-lysine

This protocol describes a one-pot synthesis of poly-L-lysine (polyLys) through the esterification of L-lysine followed by chemoenzymatic polymerization (CEP) using papain.

Materials:

-

L-Lysine hydrochloride (Lys-OH·HCl)

-

Ethanol (B145695) (99.9%)

-

Hydrochloric acid (HCl), 5 M

-

Sodium hydroxide (B78521) (NaOH), 5.0 M

-

Phosphate (B84403) buffer (1.0 M, pH 8.0)

-

Papain (activity ~3 U/mg)

-

Deionized water

-

Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

-

Esterification of L-Lysine:

-

Dissolve Lys-OH·HCl in ethanol in a round-bottom flask.

-

Add 5% (v/v) of 5 M HCl to the solution to catalyze the esterification.

-

Reflux the mixture for 24 hours with constant stirring.

-

After cooling to room temperature, evaporate the solvent to obtain the dried L-lysine ethyl ester (Lys-OEt).

-

-

Chemoenzymatic Polymerization:

-

Add 1.0 M phosphate buffer (pH 8.0) to the dried Lys-OEt to achieve a final monomer concentration of 1.0 M.

-

Adjust the pH of the monomer solution to 8.5 by adding 5.0 M NaOH.

-

Add papain to the solution.

-

Incubate the reaction at 40°C for 4 hours with gentle agitation.

-

Terminate the reaction.

-

-

Purification and Analysis:

-

Purify the resulting poly-L-lysine by ultrafiltration to remove the papain.

-

Analyze the degree of polymerization and monomer conversion using MALDI-TOF mass spectrometry and 1H NMR, respectively.

-

The following diagram illustrates the experimental workflow for this synthesis.

Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for using stable isotope-labeled L-lysine to quantify protein abundance in cell culture.

Materials:

-

SILAC-grade DMEM or RPMI 1640 medium lacking L-lysine and L-arginine

-

Dialyzed Fetal Bovine Serum (FBS)

-

"Light" L-Lysine (unlabeled)

-

"Heavy" L-Lysine (e.g., ¹³C₆-L-Lysine)

-

"Light" and "Heavy" L-Arginine (if also labeling arginine)

-

Cell line of interest

-

Standard cell culture reagents and equipment

Procedure:

-

Media Preparation:

-

Prepare two types of SILAC media: "Light" and "Heavy".

-

To the base medium, add dialyzed FBS.

-

For the "Light" medium, supplement with unlabeled L-lysine and L-arginine.

-

For the "Heavy" medium, supplement with stable isotope-labeled "heavy" L-lysine and, if desired, "heavy" L-arginine.

-

Sterile filter the complete media.

-

-

Cell Culture and Labeling:

-

Culture the cells in the "Light" medium for several passages to ensure they are healthy and growing well.

-

Split the cell population into two groups. Continue culturing one group in the "Light" medium.

-

Transfer the second group to the "Heavy" medium.

-

Culture the cells in the "Heavy" medium for at least 6 population doublings to ensure near-complete incorporation of the heavy amino acids.

-

-

Experimental Treatment and Sample Collection:

-

Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "Heavy" labeled cells, and a vehicle control to the "Light" labeled cells).

-

Harvest the cells from both populations.

-

-

Sample Preparation for Mass Spectrometry:

-

Combine equal numbers of cells (or equal amounts of protein) from the "Light" and "Heavy" populations.

-

Lyse the combined cell pellet and extract the proteins.

-

Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture by LC-MS/MS.

-

Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

-

The following diagram shows the logical relationship of the key steps in a SILAC experiment.

Conclusion

This compound serves as a versatile and efficient precursor for a wide array of biomolecules, finding critical applications in fundamental research and the development of novel therapeutics and biomaterials. Its high solubility and the metabolic integration of both its lysine and acetate components make it an invaluable tool for scientists. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of this compound in their work. Further research into optimizing bioconversion pathways and developing novel applications will continue to expand the utility of this important biomolecule precursor.

References

- 1. Optimized conversion of L-lysine to L-pipecolic acid using recombinant lysine cyclodeaminase from Streptomyces pristinaespiralis | Semantic Scholar [semanticscholar.org]

- 2. Carnitine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Item - L-carnitine biosynthesis. - Public Library of Science - Figshare [plos.figshare.com]

L-Lysine Acetate in Nutritional and Metabolic Studies: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential amino acid, is a fundamental component in protein synthesis and plays a critical role in numerous physiological processes, including tissue repair, calcium absorption, and the synthesis of carnitine and enzymes[1][2]. In research and clinical applications, lysine (B10760008) is often supplied as a salt to improve its stability and handling. L-Lysine acetate (B1210297) (C₈H₁₈N₂O₄, CAS: 57282-49-2) is the acetate salt of L-Lysine and serves as a highly soluble and bioavailable source of this essential amino acid[3][4][5].

This technical guide provides an in-depth overview of the application of L-Lysine acetate in nutritional and metabolic studies. It details its physicochemical properties, metabolic fate, and its significant role in modulating key cellular signaling pathways. Furthermore, this guide furnishes detailed experimental protocols and quantitative data from pivotal studies, offering a comprehensive resource for professionals in the field.

Physicochemical Properties and Advantages

This compound offers distinct advantages due to its chemical structure. As a salt, it readily dissociates in aqueous solutions into L-Lysine and the acetate ion. This property is central to its utility in research and nutritional formulations.

2.1 Solubility and Stability

Both L-Lysine and its acetate salt are highly soluble in water. This high solubility is crucial for its use in parenteral nutrition, intravenous infusions, and as a supplement in cell culture media. While direct comparative data is sparse, the acetate form is noted for its stability, which is advantageous for withstanding the rigors of feed manufacturing and pharmaceutical formulation. In contrast to the more common L-Lysine hydrochloride (HCl) salt, which contributes a chloride ion, this compound provides an acetate ion, which has a distinct metabolic fate.

2.2 The Metabolic Role of the Acetate Counter-Ion

Upon dissociation, the acetate ion from this compound can be converted into acetyl-CoA, a central molecule in cellular metabolism. Acetyl-CoA is a primary substrate for the citric acid cycle (Krebs cycle), contributing directly to cellular energy production in the form of ATP. This makes this compound not just a source of an essential amino acid but also a contributor to cellular energy pools, a particularly valuable attribute in states of high metabolic demand, such as illness or recovery.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source(s) |

| CAS Number | 57282-49-2 | |

| Molecular Formula | C₈H₁₈N₂O₄ (or C₆H₁₄N₂O₂·C₂H₄O₂) | |

| Molecular Weight | ~206.24 g/mol | |

| Appearance | White crystalline powder | |

| Solubility | Very soluble in water; practically insoluble in ethanol. | |

| Metabolic Fate | Dissociates into L-Lysine and acetate. Acetate can be converted to Acetyl-CoA. |

Core Application: Modulation of Metabolic Signaling

A primary focus of L-Lysine in metabolic research is its role as a signaling molecule that modulates protein turnover. L-Lysine, along with other essential amino acids, is a potent activator of the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway, a master regulator of cell growth, proliferation, and metabolism.

3.1 The Akt/mTORC1 Signaling Pathway

Activation of the mTORC1 pathway by L-Lysine promotes protein synthesis and suppresses autophagy, the process of cellular self-degradation. Studies in rats have shown that dietary L-Lysine supplementation activates the Akt/mTOR signaling cascade in skeletal muscle, leading to a decrease in autophagic proteolysis. This activation is critical for increasing muscle mass, particularly in the context of low-protein diets or conditions associated with muscle wasting like sarcopenia.

The key downstream effectors of mTORC1 include the ribosomal protein S6 kinase 1 (p70S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of p70S6K1 and 4E-BP1 by mTORC1 stimulates the initiation of protein translation, leading to muscle hypertrophy.

Caption: L-Lysine activation of the Akt/mTORC1 signaling pathway.

Quantitative Data from Nutritional Studies

The metabolic effects of L-Lysine supplementation have been quantified in numerous animal studies. These studies typically investigate the impact on growth performance and plasma amino acid profiles, providing valuable data for optimizing nutritional formulations.

4.1 Effects on Growth Performance

Lysine is often the first limiting amino acid in cereal-based diets for livestock and research animals. Supplementation is critical for normal growth. However, excessive supplementation can create an amino acid imbalance, adversely affecting growth.

Table 2: Effect of L-Lysine Supplementation on Body Weight Gain (BWG) in Rats

Data from a 1-week study with Sprague-Dawley rats fed casein-based diets.

| Base Diet | Supplemental L-Lysine (%) | Body Weight Gain ( g/week ) | Change vs. Control |

| 7% Casein | 0% (Control) | 13.0 ± 2.0 | - |

| 7% Casein | 1.5% | 10.4 ± 1.6 | ↓ 20.0% |

| 7% Casein | 3.0% | 3.9 ± 1.7 | ↓ 70.0% |

| 20% Casein | 0% (Control) | 30.0 ± 1.5 | - |

| 20% Casein | 1.5% | 27.5 ± 2.1 | ↓ 8.3% |

| 20% Casein | 3.0% | 26.6 ± 1.7 | ↓ 11.3% |

| (Adapted from data presented in a study on L-Lysine supplementation in rats) |

4.2 Effects on Plasma Amino Acid Concentrations

Dietary lysine levels significantly alter the plasma concentrations of numerous amino acids. Monitoring these changes is crucial for understanding metabolic responses and potential amino acid antagonisms, particularly the well-documented lysine-arginine antagonism.

Table 3: Impact of Dietary Lysine on Plasma Amino Acid Profile in Pigs

Pigs were fed diets with deficient, adequate, or excess L-Lysine for 4 weeks.

| Amino Acid | Lysine-Deficient Diet | Lysine-Adequate Diet | Lysine-Excess Diet |

| Lysine | ↓↓↓ (Significantly Lower) | Control Level | ↑↑↑ (Significantly Higher) |

| Arginine | Control Level | ↓ (Lower) | ↓↓ (Significantly Lower) |

| Threonine | Control Level | ↓ (Lower) | ↓↓ (Significantly Lower) |

| Leucine | Control Level | ↑ (Higher) | ↑↑ (Significantly Higher) |

| Alanine | Control Level | ↑ (Higher) | ↑↑ (Significantly Higher) |

| Glycine | Control Level | ↑ (Higher) | ↑↑ (Significantly Higher) |

| (Qualitative summary adapted from data presented in studies on finishing pigs) |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to evaluate the metabolic effects of this compound.

5.1 Protocol: Western Blot Analysis of mTOR Pathway Activation

This protocol is used to quantify the phosphorylation status of key proteins in the mTOR signaling cascade following L-Lysine treatment.

Objective: To measure the activation of mTORC1 signaling by assessing the phosphorylation of mTOR, p70S6K1, and 4E-BP1.

Methodology:

-

Cell/Tissue Preparation: Culture cells (e.g., C2C12 myotubes, HEK293T) or harvest tissue samples (e.g., rat gastrocnemius muscle) following experimental treatment with this compound.

-